4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid
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Overview
Description
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid is an organic compound belonging to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation may lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of cyclic adenosine monophosphate-specific phosphodiesterases, thereby modulating cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid can be compared with other phenylpyridines and naphthyridines. Similar compounds include:
Phenylpyridines: Compounds with a benzene ring linked to a pyridine ring, such as 4-phenylpyridine.
Naphthyridines: Compounds with a naphthyridine core, such as 1,7-naphthyridine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid, also known by its chemical formula C21H13N3O4 and DrugBank ID DB08299, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H13N3O4
- Molecular Weight : 371.3456 g/mol
- InChIKey : QTNUWEKKZHSUQO-UHFFFAOYSA-N
- SMILES : OC(=O)C1=CC=C(C=C1)C1=NC(C2=CC=CC(=C2)N+=O)=C2N=CC=CC2=C1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has shown inhibition against 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B) , an enzyme involved in cellular signaling pathways that regulate numerous physiological processes.
Target | Activity | IC50 (nM) |
---|---|---|
PDE4B | Inhibition | 49 |
This inhibition suggests a potential role in modulating inflammatory responses and central nervous system effects, which are critical in treating conditions like depression and asthma .
Pharmacological Properties
While the compound is still under investigation and not yet approved for clinical use, preliminary studies indicate promising pharmacological properties. It belongs to the class of phenylpyridines and exhibits characteristics typical of compounds with anti-inflammatory and anti-cancer potential.
Study 1: Inhibition of PDE Enzymes
A study published in the Journal of Medicinal Chemistry investigated various pyridine derivatives for their ability to inhibit PDE enzymes. The results indicated that derivatives similar to this compound exhibited significant inhibition of PDE4B, with implications for therapeutic applications in respiratory diseases .
Study 2: Molecular Docking Studies
Research conducted by utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. The docking results suggested a high affinity for PDE4B, supporting the hypothesis that this compound could be developed as a therapeutic agent for conditions involving dysregulated cAMP signaling.
Toxicity and Safety Profile
Initial toxicity assessments indicate that this compound has a low likelihood of acute toxicity in animal models. However, comprehensive toxicological studies are necessary to fully understand its safety profile before any clinical applications can be considered .
Properties
CAS No. |
207279-23-0 |
---|---|
Molecular Formula |
C21H13N3O4 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid |
InChI |
InChI=1S/C21H13N3O4/c25-21(26)14-8-6-13(7-9-14)18-12-16-4-2-10-22-19(16)20(23-18)15-3-1-5-17(11-15)24(27)28/h1-12H,(H,25,26) |
InChI Key |
QTNUWEKKZHSUQO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)C4=CC=C(C=C4)C(=O)O)C=CC=N3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=N2)C4=CC=C(C=C4)C(=O)O)C=CC=N3 |
Synonyms |
4-(8-(3-nitrophenyl)-(1,7)naphthyridin-6-yl)benzoic acid 4-NO2Ph-NBzCOOH |
Origin of Product |
United States |
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